8-(thiazol-4-yl)-9H-purin-6-amine
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Overview
Description
8-(thiazol-4-yl)-9H-purin-6-amine is a chemical compound with the molecular formula C8H6N6S. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest in various fields of scientific research and industry due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to induce cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including cytotoxic effects on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiazol-4-yl)-9H-purin-6-amine typically involves the reaction of purine derivatives with thiazole-containing compounds. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 4-thiazolylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(thiazol-4-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted purine derivatives .
Scientific Research Applications
8-(thiazol-4-yl)-9H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electronic and energy materials.
Comparison with Similar Compounds
Similar Compounds
6-Aminopurine: A purine derivative with an amino group at position 6, similar to 8-(thiazol-4-yl)-9H-purin-6-amine.
8-Azapurine: Another purine derivative with a nitrogen atom at position 8.
Thiazolyl-purines: A class of compounds containing both purine and thiazole moieties.
Uniqueness
This compound is unique due to the presence of both purine and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential .
Properties
IUPAC Name |
8-(1,3-thiazol-4-yl)-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSWBSDLSUCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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